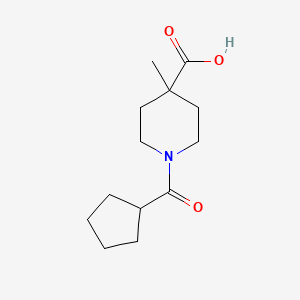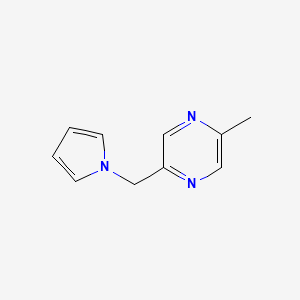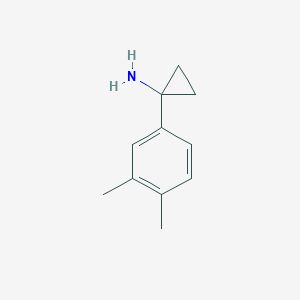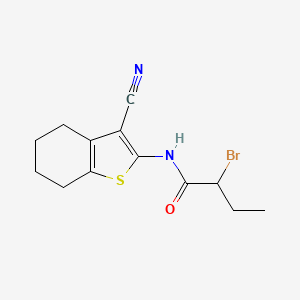![molecular formula C8H11ClN2O4 B1401019 Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate CAS No. 1374509-38-2](/img/structure/B1401019.png)
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate
Overview
Description
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate (MCA) is an important organic compound used in a variety of applications in scientific research and in the laboratory. MCA is a versatile compound that can be used in the synthesis of different chemical compounds, as well as in the study of the biochemical and physiological effects of various compounds on the body. In
Scientific Research Applications
Synthesis and Derivative Formation
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate and its derivatives are primarily used in the synthesis of various heterocyclic compounds. These compounds have been used as precursors or intermediates for further chemical transformations.
Precursor for Hydrazones and Azetidines Synthesis : Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, a compound with a similar structure, has been used as a precursor for the synthesis of new derivatives of quinazolin-4-one moiety. This process involved multiple steps, including esterification, reaction with chloroacetyl chloride, conversion to thiocyanato compound, and cyclization. The final product was then reacted with aromatic aldehydes to produce hydrazones derivatives, which were further reacted to afford Azetidines compounds (AL-ALAAF & Al-iraqi, 2021).
Building Block for Pyrazolo[4,3-c]pyridines : Methyl (5-oxopyrazol-3-yl)acetate, a compound related to this compound, was used to form heterocyclic N,S-ketene acetal in the presence of Ni(OAc)2 and methylthiocyanate C≡N bond. This compound served as a synthon in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones (Prezent et al., 2016).
Biological Activity Studies
These compounds have been actively studied for their biological activities, including fungicidal and antibacterial properties. The structure-activity relationship and various synthesis methods have been explored to enhance their potential uses.
Fungicidal Activity : A series of oxime ether derivatives containing 1-aryl-3-oxypyrazoles exhibited significant fungicidal activities. For example, the ester 2-(2-({(1-(4-chlorophenyl)-1H-pyrazol-3-yl)-oxy}methyl)phenyl)-2-(methoxyimino)acetate displayed greater activity than the control compound pyraclostrobin at a dosage of 0.1 μg mL-1. The relationship between structure and fungicidal activity was also discussed in these studies (Lv et al., 2015).
Antibacterial Activity : Compounds such as methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates and others synthesized in related studies were evaluated for their in vitro growth inhibitory activity against various microbes like E. coli, S. aureus, and Salmonella typhi para A. These studies provide insights into the antimicrobial potential of these compounds (Desai et al., 2001).
Properties
IUPAC Name |
methyl 2-[1-(2-chloroacetyl)-3-oxopyrazolidin-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O4/c1-15-7(13)2-5-4-11(6(12)3-9)10-8(5)14/h5H,2-4H2,1H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXESKCMFQCPZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(NC1=O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B1400936.png)




![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)



![(2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400950.png)


![Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1400953.png)

